Steric Effects in Friedel-Crafts Acylation
In Friedel-Crafts acylation, the ortho-methyl group in 2,4-dimethylbenzoyl chloride exerts a more pronounced steric effect compared to an ortho-chloro substituent. This steric hindrance significantly modulates the reaction rate and pathway, making it a distinct entity from other ortho-substituted benzoyl chlorides [1].
| Evidence Dimension | Influence of ortho-substituent on reaction constant (ρ) in Friedel-Crafts acylation of toluene |
|---|---|
| Target Compound Data | A methyl group in the ortho position (as in 2,4-dimethylbenzoyl chloride) causes a decrease in the reaction constant (ρ), indicating a transition state sensitive to steric hindrance. |
| Comparator Or Baseline | An ortho-chloro substituent results in a less pronounced steric effect. |
| Quantified Difference | The effect is described as 'much more pronounced' for a methyl group than for a chlorine atom. |
| Conditions | Friedel-Crafts acylation of toluene with substituted benzoyl chlorides, catalyzed by aluminum chloride in a non-polar medium. |
Why This Matters
This steric sensitivity is critical for chemoselectivity; using a less sterically hindered analog could result in different regioisomeric product ratios or reaction yields.
- [1] Verbeerst, R., & Slootmaekers, P. J. (1968). The Friedel-Crafts Acylation Reaction V. Polar and Steric Substituent Effects in the Reaction of Disubstituted Benzoyl Chlorides Carrying a Constant Ortho-Substituent. Bulletin des Sociétés Chimiques Belges, 77(5-6), 287-293. View Source
